molecular formula C17H15NO4 B2692256 N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide CAS No. 339009-35-7

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide

Cat. No.: B2692256
CAS No.: 339009-35-7
M. Wt: 297.31
InChI Key: JCEBMQWAMLUFEX-UHFFFAOYSA-N
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Description

“N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzenecarboxamide” is a chemical compound with the molecular formula C16H13NO4 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 313.30 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Methods : A novel one-pot three-step method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives was developed. This method involves hydrolysis of 4-cyanobuta-1,3-dienolate salts, generating a library of 55 compounds. These chromenes, featuring a 2-pyrone scaffold, are present in many biologically active compounds, highlighting their significance in synthetic chemistry (Vodolazhenko et al., 2012).

Biological Activities

  • Antitubercular Activity : Novel antitubercular 2,10-dihydro-4aH-chromeno[3,2-c]pyridin-3-yl derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, one compound displayed significant in-vitro activity, suggesting potential for further exploration as antitubercular agents (Sriram et al., 2010).

  • Anticholinesterase Activity : Synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides were tested for their anticholinesterase activity. The study revealed significant activity towards acetylcholinesterase (AChE), with specific modifications on the coumarin scaffold enhancing the anti-AChE activity. This indicates the potential therapeutic applications of these compounds in treating diseases related to cholinesterase inhibition, such as Alzheimer's (Ghanei-Nasab et al., 2016).

Antioxidant and Antimicrobial Activities

  • Antioxidant and Antibacterial Properties : A novel synthesis approach under solvent-free conditions led to the creation of 4H-chromene-3-carboxamide derivatives, which showed promising antioxidant and antibacterial activities. This demonstrates the versatility of these compounds in potentially addressing oxidative stress and bacterial infections (Chitreddy & Sumathi, 2017).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results .

Properties

IUPAC Name

N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-10-5-7-11(8-6-10)16(20)18-13-9-12-14(19)3-2-4-15(12)22-17(13)21/h5-9H,2-4H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEBMQWAMLUFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCC3=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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